molecular formula C9H14N2S B13239720 N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine

N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine

Cat. No.: B13239720
M. Wt: 182.29 g/mol
InChI Key: PSFZKQXLHOCTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine is a chemical compound with the CAS Number 1211454-52-2 and a molecular formula of C9H14N2S, corresponding to a molecular weight of 182.29 g/mol . Its structure features a pyridine ring linked to a tertiary amine via a thioether (sulfur-containing) bridge, a motif present in compounds with various research applications . This specific molecular architecture, incorporating both nitrogen and sulfur heteroatoms, makes it a valuable intermediate in medicinal chemistry and drug discovery research. The compound's structure is related to other pyridin-2-ylthio ethylamine derivatives which are studied for their potential biological activities . Researchers utilize this compound as a building block for the synthesis of more complex molecules. It is also of interest in the development of potential enzyme inhibitors and for studying structure-activity relationships in pharmaceutical research . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

N-ethyl-2-pyridin-2-ylsulfanylethanamine

InChI

InChI=1S/C9H14N2S/c1-2-10-7-8-12-9-5-3-4-6-11-9/h3-6,10H,2,7-8H2,1H3

InChI Key

PSFZKQXLHOCTBX-UHFFFAOYSA-N

Canonical SMILES

CCNCCSC1=CC=CC=N1

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for N Ethyl N 2 Pyridin 2 Ylthio Ethyl Amine

Retrosynthetic Analysis of N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine

A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection approaches. The most logical bond to disconnect is the sulfur-carbon bond of the thioether, leading to two key precursors: pyridin-2-ylthiol and N-ethyl-2-chloroethylamine. This approach is favored due to the well-established reactivity of thiols as nucleophiles in S-alkylation reactions.

Alternatively, disconnection of the carbon-nitrogen bond of the ethylamine (B1201723) moiety could be considered. This would lead to 2-(pyridin-2-ylthio)ethanamine (B1308370) and an ethylating agent. This pathway involves the initial formation of the pyridyl thioether ethanamine, followed by a subsequent N-ethylation step. The feasibility of each route depends on the availability of starting materials and the efficiency of the respective bond-forming reactions.

Established and Emerging Synthetic Pathways for Substituted Pyridyl Thioethers

The synthesis of substituted pyridyl thioethers can be achieved through several established and emerging pathways. These methods primarily revolve around the formation of the crucial carbon-sulfur bond.

Alkylation Reactions Involving Pyridin-2-ylthiol Precursors

A common and effective method for the synthesis of 2-pyridyl thioethers is the alkylation of pyridin-2-ylthiol or its corresponding thiolate. This nucleophilic substitution reaction typically involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then reacts with a suitable alkyl halide.

In the context of synthesizing this compound, this would involve the reaction of pyridin-2-ylthiol with N-ethyl-2-chloroethylamine. The reaction is generally carried out in the presence of a base to facilitate the formation of the thiolate.

Table 1: Common Bases and Solvents for S-Alkylation of Pyridin-2-ylthiol

BaseSolventTypical Reaction Temperature
Sodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to room temperature
Potassium Carbonate (K2CO3)Acetonitrile (MeCN) or AcetoneRoom temperature to reflux
Sodium Hydroxide (NaOH)Ethanol (B145695) or WaterRoom temperature
Triethylamine (B128534) (Et3N)Dichloromethane (DCM) or ChloroformRoom temperature

Amination Reactions for N-Ethylation

When the synthetic strategy involves the initial formation of 2-(pyridin-2-ylthio)ethanamine, a subsequent N-ethylation step is required. Reductive amination is a widely used method for this transformation. This reaction involves the condensation of the primary amine with an aldehyde (in this case, acetaldehyde) to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.

Common reducing agents for this process include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. The choice of reducing agent and reaction conditions can be tailored to optimize the yield and minimize side reactions. A simple and convenient procedure for the reductive alkylation of primary and secondary amines utilizes sodium borohydride in 2,2,2-trifluoroethanol.

Nucleophilic Acyl Substitution Strategies in Related Compounds

Reaction Condition Optimization for Enhanced Purity and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

For the S-alkylation of pyridin-2-ylthiol, the choice of base and solvent can significantly impact the reaction rate and the formation of byproducts. A strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF is often effective. However, milder bases like potassium carbonate in polar aprotic solvents can also be employed, potentially reducing the risk of side reactions. The reaction temperature is another critical factor; while elevated temperatures can increase the reaction rate, they may also lead to decomposition or the formation of impurities.

In reductive amination for N-ethylation, the pH of the reaction mixture can be important, particularly when using pH-sensitive reducing agents like sodium cyanoborohydride. The stoichiometry of the amine, aldehyde, and reducing agent must be carefully controlled to ensure complete conversion and to avoid over-alkylation or other side reactions.

Table 2: Parameters for Optimization of Pyridyl Thioether Synthesis

ParameterConsiderations
Solvent Polarity, aprotic vs. protic, solubility of reactants
Base Strength, nucleophilicity, solubility
Temperature Reaction rate vs. stability of reactants and products
Reactant Ratio Stoichiometric vs. excess of one reactant to drive completion
Catalyst Use of phase-transfer catalysts for heterogeneous reactions

Purification and Isolation Techniques for this compound

Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and any byproducts. A combination of techniques is typically employed to achieve high purity.

An initial workup often involves an aqueous extraction to remove inorganic salts and water-soluble impurities. The basic nature of the amine allows for extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent. This can be an effective preliminary purification step.

Chromatography is a powerful tool for separating the target compound from closely related impurities. Column chromatography using silica (B1680970) gel or alumina (B75360) is commonly used. The choice of eluent (solvent system) is critical for achieving good separation and is typically determined through thin-layer chromatography (TLC) analysis. For pyridyl-containing compounds, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is often employed.

In some cases, crystallization can be an effective final purification step to obtain a highly pure, crystalline solid. This involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to the formation of crystals of the pure compound.

Advanced Spectroscopic and Structural Characterization of N Ethyl N 2 Pyridin 2 Ylthio Ethyl Amine

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Conformational Analysis via Vibrational Spectroscopy:No studies employing IR or Raman spectroscopy to investigate the conformational isomers or rotational dynamics of this specific compound could be located.

Until experimental data from the synthesis and characterization of N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine is published, a detailed spectroscopic analysis as requested cannot be completed.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a pivotal analytical technique for the characterization of this compound, providing definitive confirmation of its molecular formula and offering deep insights into its structural composition through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in unequivocally determining the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the calculation of its exact molecular formula. For the protonated molecule [M+H]⁺ of this compound (C₉H₁₄N₂S), the expected exact mass can be calculated and compared with the experimentally observed mass.

The molecular formula C₉H₁₄N₂S gives a theoretical monoisotopic mass of 182.0929 Da. In HRMS, the measured mass of the molecular ion would be very close to this value, typically within a few parts per million (ppm), which serves as a stringent confirmation of the compound's identity, distinguishing it from other isomers or compounds with the same nominal mass.

Fragmentation Pathways and Structural Information

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be employed to study the fragmentation of this compound. The resulting fragmentation pattern is a unique fingerprint of the molecule, revealing key structural motifs. The fragmentation is expected to occur at the most labile bonds, primarily the C-N, C-S, and C-C bonds of the ethylamine (B1201723) and thioether linkages.

Common fragmentation pathways would likely involve:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This would result in the formation of characteristic fragment ions. For instance, the loss of an ethyl radical (•CH₂CH₃) from the molecular ion would be a probable fragmentation step.

Cleavage of the Thioether Linkage: The C-S bond in the thioether linkage is susceptible to cleavage. This can lead to fragments containing the pyridine (B92270) ring and the sulfur atom, or fragments corresponding to the ethylamine side chain.

Fragmentation of the Pyridine Ring: The pyridine ring itself can undergo characteristic fragmentation, although this typically requires higher energy.

Rearrangement Reactions: Intramolecular rearrangement reactions can also occur, leading to the formation of stable fragment ions.

The analysis of these fragmentation pathways provides a detailed map of the molecule's connectivity, confirming the presence of the N-ethyl group, the ethyl bridge, the thioether linkage, and the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would reveal electronic transitions characteristic of its chromophoric groups. The molecule contains two primary chromophores: the pyridine ring and the thioether group.

The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.

π → π Transitions:* The pyridine ring, being an aromatic system, will display strong absorption bands in the UV region, typically below 300 nm. These are due to π → π* transitions within the aromatic system.

n → π Transitions:* The nitrogen atom of the pyridine ring and the sulfur atom of the thioether group possess non-bonding electrons (n electrons). These can be excited to anti-bonding π* orbitals, resulting in n → π* transitions. These transitions are generally weaker than π → π* transitions and appear at longer wavelengths.

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis of this compound would provide a wealth of structural information.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The X-ray diffraction data allows for the precise determination of all bond lengths, bond angles, and torsion angles within the molecule. This data provides a detailed picture of the molecular geometry. For instance, the C-S-C bond angle of the thioether linkage and the geometry around the nitrogen atom of the ethylamine group can be accurately measured. The planarity of the pyridine ring can also be confirmed.

Table 1: Representative Bond Lengths and Angles for this compound (Hypothetical Data)

Parameter Value
Bond Lengths (Å)
C-S (thioether) 1.75 - 1.85
C-N (amine) 1.45 - 1.50
C=N (pyridine) 1.33 - 1.35
C=C (pyridine) 1.38 - 1.40
**Bond Angles (°) **
C-S-C 95 - 105
C-N-C 110 - 115
Angles in pyridine ~120
Torsion Angles (°)
C-S-C-C Variable

This table presents expected ranges for bond lengths and angles based on similar known structures, as specific crystallographic data for the title compound is not available.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure reveals how the individual molecules of this compound are arranged in the crystal lattice. This packing is governed by various intermolecular interactions.

Hydrogen Bonding: Although the secondary amine has a hydrogen atom that can act as a hydrogen bond donor, its participation in strong hydrogen bonds would depend on the presence of suitable acceptor atoms in neighboring molecules. Weak C-H···N or C-H···S interactions are also possible.

π-π Stacking: The pyridine rings of adjacent molecules may engage in π-π stacking interactions, where the aromatic rings are arranged in a parallel or offset fashion. These interactions are significant in stabilizing the crystal packing. enamine.net

The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound and can influence its physical properties, such as melting point and solubility.

Hirshfeld Surface Analysis and Quantitative Fingerprint Plots

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the Hirshfeld surface analysis and quantitative fingerprint plots for the compound this compound. While this analytical technique is valuable for understanding intermolecular interactions in crystalline solids, it appears that this particular compound has not yet been characterized using this method.

Although data for the target compound is unavailable, related structures containing pyridine moieties have been investigated using this technique. For instance, studies on other pyridine-thioether derivatives or complexes often reveal significant contributions from H···H, C···H, and S···H contacts, as well as potential π–π stacking interactions involving the pyridine ring. nih.govnih.gov However, without a specific crystallographic study of this compound, any discussion of its intermolecular interactions would be purely speculative.

Further research, including the successful crystallization of this compound and subsequent X-ray diffraction analysis, would be required to generate the necessary data for a detailed Hirshfeld surface analysis and the creation of quantitative fingerprint plots. Such an investigation would provide valuable information on the supramolecular assembly and packing of this compound in the solid state.

Coordination Chemistry of N Ethyl N 2 Pyridin 2 Ylthio Ethyl Amine As a Ligand

Ligand Design Principles and Potential Coordination Sites (Nitrogen, Sulfur)

The ligand N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine is a potentially tridentate ligand, designed with three distinct donor atoms: the nitrogen of the pyridine (B92270) ring, the nitrogen of the secondary amine, and the sulfur of the thioether group. This N,N,S donor set allows the ligand to form stable five- and six-membered chelate rings with a central metal ion.

Ligand Design Principles: The structure of this compound incorporates both hard and soft donor atoms, according to the Hard and Soft Acids and Bases (HSAB) theory.

Nitrogen Donors: The pyridine nitrogen is a borderline base, while the ethylamine (B1201723) nitrogen is a harder base. These sites are expected to coordinate effectively with a wide range of transition metals.

Sulfur Donor: The thioether sulfur is a soft donor atom. This makes it particularly suitable for coordinating with softer metal ions, such as those of the second and third-row transition metals (e.g., Pd(II), Pt(II), Ag(I)).

The flexibility of the ethyl bridge connecting the donor atoms allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers, potentially leading to complexes with distorted octahedral, square pyramidal, or trigonal bipyramidal geometries.

Potential Coordination Sites: The three potential coordination sites are:

Pyridine Nitrogen (Npy): The nitrogen atom of the pyridine ring.

Amine Nitrogen (Namine): The secondary amine nitrogen atom.

Thioether Sulfur (S): The sulfur atom linking the pyridine and ethylamine moieties.

The combination of these donor atoms in a single molecule allows for versatile coordination behavior, acting as a tridentate chelating agent.

Synthesis and Stoichiometry of Transition Metal Complexes

Detailed experimental procedures and stoichiometric analyses for the synthesis of transition metal complexes specifically with this compound are not described in the available literature. However, general synthetic methods for analogous complexes typically involve the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695), methanol, or acetonitrile. The resulting complexes can often be isolated as crystalline solids upon slow evaporation of the solvent or by the addition of a counter-ion.

Complexation with First-Row Transition Metals (e.g., Cu, Ni, Co, Zn, Fe)

There is no specific information available from the search results regarding the complexation of this compound with first-row transition metals. Based on the N,N,S donor set, it is anticipated that this ligand would form stable complexes with metals such as copper(II), nickel(II), cobalt(II), zinc(II), and iron(II)/iron(III). The stoichiometry would likely be 1:1 (metal:ligand) for a tridentate coordination, but other ratios could be possible depending on the reaction conditions and the specific metal ion.

Complexation with Second and Third-Row Transition Metals (e.g., Pd, Pt, Ru, Ag)

Similarly, specific studies on the complexation of this ligand with second and third-row transition metals are not found in the provided search results. The presence of the soft thioether sulfur donor suggests that the ligand would form particularly stable complexes with soft metal ions like palladium(II), platinum(II), and silver(I). For square planar metals like Pd(II) and Pt(II), a 1:1 complex is expected where the ligand coordinates in a tridentate fashion, leaving one coordination site for an ancillary ligand like a halide.

Characterization of Metal Complexes

Specific characterization data for metal complexes of this compound are unavailable in the reviewed literature. The following subsections describe the characterization techniques that would typically be employed for such complexes.

Elemental Analysis and Molar Conductivity

No published data for the elemental analysis or molar conductivity of metal complexes derived from this compound were found.

Elemental Analysis: This technique would be used to determine the empirical formula of the synthesized complexes, providing experimental percentages of carbon, hydrogen, nitrogen, and sulfur. Comparing these values with the calculated percentages for a proposed formula would confirm the stoichiometry of the complex.

Molar Conductivity: Molar conductivity measurements in a suitable solvent (e.g., DMF, DMSO) would help to determine the electrolytic nature of the complexes. For instance, the data would indicate whether the anions are coordinated to the metal center or exist as free counter-ions in solution.

Magnetic Susceptibility Measurements

There is no available data on the magnetic susceptibility of metal complexes of this compound.

Magnetic Susceptibility: This measurement provides information about the number of unpaired electrons in the metal center of a complex. For complexes with paramagnetic metal ions (e.g., Cu(II), Ni(II), Co(II), Fe(III)), the effective magnetic moment (μeff) can be calculated from the magnetic susceptibility data. This value is crucial for determining the oxidation state and the geometry of the coordination sphere around the metal ion. For example, magnetic moment data can often distinguish between octahedral and square planar Ni(II) complexes.

Spectroscopic Characterization of Metal-Ligand Interactions (e.g., UV-Vis, EPR)

No specific UV-Vis or EPR spectroscopic data for metal complexes of this compound has been found in published literature.

X-ray Crystallographic Studies of Metal Complexes

There are no reported crystal structures for metal complexes involving this compound in crystallographic databases.

Coordination Geometry and Stereochemistry in Metal Complexes

Without crystallographic or detailed spectroscopic data, no definitive statements can be made regarding the coordination geometries and stereochemistry that this ligand adopts when complexed with various metal centers.

Ligand Field Theory and Electronic Structure of Complexes

A theoretical analysis based on Ligand Field Theory requires experimental data (such as from UV-Vis spectroscopy) to determine parameters like the ligand field splitting energy (10Dq). As this data is unavailable, a meaningful discussion of the electronic structure of its complexes cannot be provided.

Solution-Phase Behavior and Stability of Metal-Ligand Systems

Thermodynamic Stability Constants

No studies reporting the thermodynamic stability constants for the formation of complexes between this compound and metal ions have been identified.

Kinetic Studies of Complex Formation and Dissociation

There is no available literature on the kinetic studies concerning the rates of complex formation or dissociation for this specific ligand.

Computational and Theoretical Investigations of N Ethyl N 2 Pyridin 2 Ylthio Ethyl Amine and Its Complexes

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the ground state properties of molecules with high accuracy by calculating the electron density. DFT studies are foundational for understanding a molecule's geometry, vibrational modes, and electronic characteristics. For pyridine (B92270) derivatives, DFT calculations have been successfully used to correlate theoretical findings with experimental data. researchgate.netnih.gov

The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. This process adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. Following optimization, vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.net

These theoretical spectra are invaluable for interpreting experimental spectroscopic data. By comparing calculated vibrational modes with those from experimental FT-IR and FT-Raman spectra, researchers can confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups. researchgate.neteurjchem.com For a molecule like N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine, key vibrational modes would include the C-H stretching of the ethyl and aromatic groups, C=N stretching within the pyridine ring, and C-S stretching of the thioether linkage.

The electronic behavior of a molecule is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excited and thus more chemically reactive. beilstein-journals.org

While specific values for the target molecule are not available, a computational study on a closely related analogue, 2-(Pyridine-2-ylthio)pyridine-1-ium picrate, using the B3LYP/6-311G(d,p) level of theory, provides insight into the typical electronic properties of the pyridin-2-ylthio moiety. eurjchem.com The analysis revealed the distribution of the HOMO and LUMO orbitals and their corresponding energy values.

Table 1: Frontier Molecular Orbital Properties of an Analogous Pyridine Thioether Compound eurjchem.com
ParameterEnergy (eV)
EHOMO-7.01
ELUMO-3.15
Energy Gap (ΔE)3.86

This energy gap of 3.86 eV indicates significant stability, and the visualization of the orbitals would show the regions of electron density involved in potential electronic transitions. eurjchem.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an essential tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactivity. researchgate.net MEP maps use a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). uwosh.edu

For this compound, the MEP surface would be expected to show a significant negative potential (red region) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The sulfur atom in a thioether linkage can exhibit complex behavior; its surface potential can be influenced by substituents, sometimes showing negative potential due to lone pairs or positive potential (a "σ-hole") along the axis of the C-S bonds, making it capable of interacting with both nucleophiles and electrophiles. mdpi.commdpi.com

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energy values, several global quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These indices provide a theoretical framework for predicting how a molecule will behave in a chemical reaction. researchgate.net Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The escaping tendency of electrons (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η).

Using the energy values from the analogous compound in Table 1, these descriptors can be calculated to illustrate the type of information such an analysis provides. eurjchem.com

Table 2: Calculated Quantum Chemical Descriptors for an Analogous Pyridine Thioether Compound
DescriptorCalculated Value (eV)
Ionization Potential (I)7.01
Electron Affinity (A)3.15
Chemical Hardness (η)1.93
Chemical Softness (S)0.52
Electronegativity (χ)5.08
Chemical Potential (μ)-5.08
Electrophilicity Index (ω)6.68

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is highly popular, other computational methods are also used to study molecular properties. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using empirical parameters. They are often more computationally demanding than DFT but can serve as a valuable benchmark. nih.gov For instance, some studies use ab initio calculations to obtain a baseline geometry before refining it with more advanced methods. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. This makes them significantly faster and suitable for very large molecules, though generally less accurate than DFT or ab initio methods. researchgate.net The choice of method often involves a trade-off between computational cost and desired accuracy, with studies sometimes comparing results from multiple levels of theory to validate their findings. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. Unlike quantum methods that focus on static, minimum-energy states, MD provides a dynamic picture of molecular behavior, including conformational changes and interactions with a solvent. ucl.ac.uk

For a flexible molecule like this compound, MD simulations would be particularly useful for:

Conformational Analysis: The ethylamine (B1201723) side chain can rotate around its single bonds, leading to numerous possible conformations. MD simulations can explore the potential energy surface to identify the most populated and stable conformers in a given environment (e.g., in a vacuum or in water).

While no specific MD simulation studies for this molecule or its close thioether analogues were identified, the technique has been applied to other pyridine-containing systems to validate docking studies and understand how a molecule might move and adapt within a protein's active site. nih.govbohrium.com

Theoretical Modeling of Ligand-Metal Binding Energies and Coordination Pathways

Theoretical modeling, primarily through Density Functional Theory (DFT), serves as a powerful tool to predict and understand the interactions between ligands and metal ions. For this compound, DFT calculations can elucidate the intrinsic stability of its metal complexes by determining ligand-metal binding energies. This ligand typically acts as a tridentate N,N,S donor, coordinating through the pyridine nitrogen, the amine nitrogen, and the thioether sulfur atom.

The binding energy (BE) is a critical parameter that quantifies the stability of the metal-ligand bond. It is typically calculated as the difference between the total energy of the metal complex and the sum of the energies of the free metal ion and the free ligand. A more negative binding energy indicates a more stable complex. The coordination number and geometry of the metal ion are significantly influenced by the nature of the metal and the steric and electronic properties of the ligand.

For this compound, different coordination pathways and resulting geometries can be anticipated. With transition metal ions that favor octahedral geometries, the ligand would occupy three coordination sites, with the remaining sites being filled by solvent molecules or counter-ions. In the case of metal ions that prefer lower coordination numbers, such as four or five, distorted tetrahedral, square planar, square pyramidal, or trigonal bipyramidal geometries are plausible.

Computational studies on analogous N,N,S-tridentate ligands have provided insights into the expected coordination behavior. For instance, the coordination chemistry of the structurally similar ligand N-(2-pyridylmethyl)-N-(2-(methylthio)ethyl)amine with zinc triad (B1167595) metal ions has been shown to result in various coordination geometries, including distorted square pyramidal and trigonal bipyramidal for monomeric complexes, and distorted octahedral for polymeric structures. researchgate.net These findings suggest that this compound would exhibit similar versatility in its coordination.

The theoretical investigation of coordination pathways involves mapping the potential energy surface of the metal-ligand interaction. This can reveal the most energetically favorable route for the formation of the complex and identify any potential intermediates or transition states. Such studies are crucial for understanding the kinetics and mechanism of complex formation.

The following table provides a hypothetical representation of calculated binding energies for this compound with various divalent metal ions, which could be obtained from DFT calculations.

Metal Ion (M²⁺)Coordination GeometryCalculated Binding Energy (kcal/mol)
Cu²⁺Distorted Square Pyramidal-450.2
Ni²⁺Octahedral-425.8
Zn²⁺Trigonal Bipyramidal-410.5
Cd²⁺Distorted Octahedral-395.1
Hg²⁺Distorted Square Pyramidal-430.7

Noncovalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plotting

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, noncovalent interactions within and between molecules. researchgate.net This technique is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG). The RDG is a dimensionless quantity that highlights regions of space where the electron density is changing rapidly, which is characteristic of noncovalent interactions.

The analysis is typically presented as a 2D plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. This plot reveals distinct regions corresponding to different types of interactions:

Attractive interactions , such as hydrogen bonds and halogen bonds, appear as spikes at negative values of sign(λ₂)ρ.

Van der Waals interactions are characterized by spikes near zero.

Repulsive interactions , or steric clashes, are found at positive values of sign(λ₂)ρ.

These interactions can also be visualized in 3D space as isosurfaces, which are colored according to the value of sign(λ₂)ρ, providing a clear picture of the spatial distribution of noncovalent interactions.

For this compound and its metal complexes, NCI analysis can provide valuable insights into the forces that govern their three-dimensional structure and packing in the solid state. Intramolecularly, NCI plots could reveal weak hydrogen bonds, such as C-H···N or C-H···S interactions, that contribute to the conformational preferences of the ligand. Intermolecularly, these plots can identify π-π stacking between pyridine rings, hydrogen bonds, and other van der Waals forces that stabilize the crystal lattice of the compound or its complexes.

The following table summarizes the types of noncovalent interactions and their characteristic features in an RDG plot.

Type of Interactionsign(λ₂)ρ ValueRDG ValueIsosurface Color
Strong Attractive (e.g., Hydrogen Bonds)Large NegativeLowBlue
Weak Attractive (e.g., van der Waals)Near ZeroLowGreen
Strong Repulsive (e.g., Steric Clash)Large PositiveLowRed

Exploration of N Ethyl N 2 Pyridin 2 Ylthio Ethyl Amine in Catalysis Research

Homogeneous Catalysis Mediated by Metal Complexes of N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine

While direct and extensive research on the catalytic applications of this compound is limited in publicly available literature, the principles of coordination chemistry and catalysis allow for extrapolation based on related structures. The presence of nitrogen and sulfur donor atoms makes it a potentially strong chelating agent for various transition metals, which are the cornerstone of homogeneous catalysis.

Hydrogenation and Dehydrogenation Reactions

Metal complexes featuring pyridine (B92270) and amine functionalities are known to be active in hydrogenation and dehydrogenation reactions. For instance, the promotional effect of tertiary amines on the asymmetric catalytic hydrogenation of ethyl pyruvate (B1213749) over a Pt/Al2O3 catalyst has been observed, where the addition of a tertiary amine like triethylamine (B128534) increased the enantioselectivity of the product. While not directly involving this compound, this highlights the potential role of the amine group in such catalytic processes. The specific ligand could potentially form stable and catalytically active complexes with metals like platinum, rhodium, or ruthenium for these transformations.

Oxidation and Reduction Catalysis

The pyridine and amine moieties within this compound suggest its potential utility in oxidation and reduction catalysis. Pyridine derivatives and tertiary amines can be catalytically oxidized to their corresponding N-oxides. The thioether group could also participate in or influence redox processes at a coordinated metal center. Although specific studies on this ligand are scarce, the broader class of amine/pyridine ligands has been employed in bioinorganic models to replicate the functions of copper proteins, some of which are involved in redox catalysis.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a fundamental tool in synthetic organic chemistry. The efficacy of these reactions often hinges on the nature of the ligand coordinated to the palladium center. Pyridine-containing ligands have been successfully employed in reactions like the Suzuki coupling. For example, a study on a pyridine-based Schiff base ligand in a palladium-catalyzed Suzuki coupling reaction demonstrated the crucial role of the pyridine moiety in the catalytic cycle. mdpi.com It is plausible that this compound could form a stable complex with palladium and facilitate similar carbon-carbon or carbon-heteroatom bond formations.

Heterogeneous Catalysis and Supported Metal Complexes

To date, there is no specific information available in the searched literature regarding the application of this compound in heterogeneous catalysis or as part of supported metal complexes. However, the functional groups present in the molecule would allow for its immobilization onto solid supports, such as silica (B1680970) or polymers. This could be achieved through covalent attachment or physisorption, potentially leading to the development of recyclable heterogeneous catalysts.

Mechanistic Studies of Catalytic Cycles (e.g., Reaction Intermediates, Transition States)

Influence of Ligand Architecture on Catalytic Activity and Selectivity

The specific architecture of this compound, with its combination of a soft thioether donor, a borderline pyridine nitrogen donor, and a hard amine nitrogen donor, provides a unique electronic and steric environment around a coordinated metal center. This "hemilabile" character, where one donor atom can dissociate and re-associate during a catalytic cycle, can be highly beneficial for catalytic activity. The ethyl group on the amine also contributes to the steric bulk around the metal, which can influence the selectivity of the catalyzed reaction. The interplay between the electronic properties of the pyridine and thioether groups and the steric influence of the ethylamine (B1201723) portion would be a key factor in determining the catalytic performance of its metal complexes.

: Catalyst Recycling and Stability

The effective recycling and inherent stability of a catalyst are paramount for its practical application in industrial processes. An ideal catalyst should be readily separable from the reaction mixture and maintain its activity and selectivity over numerous cycles. This section would typically delve into the specifics of catalyst systems incorporating the ligand this compound, focusing on their performance in repeated use and their robustness under various reaction conditions.

However, based on the available scientific literature, there is currently no specific research detailing the recycling and stability of catalysts derived from the this compound ligand. While related pyridine and amine-based ligands have been explored in catalysis, including their role in the polymerization of olefins, specific data on the reusability and degradation pathways for catalysts containing this particular thioether-functionalized ligand are not present in the reviewed materials.

Future research in this area would be necessary to generate the data required for a comprehensive analysis. Such studies would typically involve:

Recycling Experiments: A series of experiments where the catalyst is recovered after each reaction cycle and reused. The yield and selectivity of the product would be monitored across multiple runs to assess the catalyst's longevity.

Leaching Studies: Analysis of the reaction mixture post-catalysis to determine if the metal center or the ligand is detaching from the support (if any) and entering the product stream.

Spectroscopic and Microscopic Analysis: Characterization of the fresh and spent catalyst to identify any structural or chemical changes that may occur during the catalytic process, which could lead to deactivation.

Without such dedicated studies, a detailed discussion, including data tables on catalyst performance over successive runs, cannot be provided at this time. The development of such data is a crucial next step in evaluating the potential of this compound-based catalysts for large-scale applications.

Potential Applications in Advanced Materials Science Excluding Biomedical and Clinical

Supramolecular Chemistry and Self-Assembly Processes

The strategic design of N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine, which combines both hard (pyridine nitrogen) and soft (thioether sulfur) donor atoms, makes it a compelling building block in supramolecular chemistry. This dual-donor capability allows for the formation of intricate, self-assembled structures with diverse dimensionalities and functionalities.

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The flexible nature of the ethyl chain and the multi-dentate coordination possibilities of this compound make it an attractive candidate for the synthesis of such materials. The pyridine (B92270) nitrogen can strongly coordinate to a variety of metal centers, while the thioether sulfur can form weaker, secondary interactions, influencing the final network topology. nih.gov

Table 1: Examples of Coordination Polymers with Structurally Related Pyridyl-Thioether Ligands

LigandMetal IonResulting StructureReference
1,3-bis(2-pyridylthio)propaneAg(I)Dinuclear macrometallacycle nih.gov
1,4-bis(2-pyridylthio)butaneAg(I)1D chain nih.gov
1,5-bis(2-pyridylthio)pentaneAg(I)Dinuclear macrometallacycle nih.gov
1,6-bis(2-pyridylthio)hexaneAg(I)1D chain nih.gov

This table is for illustrative purposes and showcases the behavior of similar ligand systems.

Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-Bonded Organic Frameworks (HOFs) are a class of porous materials constructed through hydrogen bonding interactions between organic molecules. While the primary role of this compound is often as a ligand in coordination chemistry, its molecular structure also possesses features that could contribute to the formation of HOFs. The secondary amine group (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen and the thioether sulfur can act as hydrogen bond acceptors.

Although direct research on the use of this compound in the construction of HOFs is not prominent in the available literature, the fundamental principles of supramolecular chemistry suggest this as a plausible area of exploration. The interplay of hydrogen bonding and other non-covalent interactions, such as π-π stacking of the pyridine rings, could lead to the formation of robust and functional organic frameworks.

Optoelectronic Properties of Metal Complexes

The coordination of this compound to metal ions can give rise to complexes with interesting optoelectronic properties, including luminescence and potential applications in light-emitting or light-harvesting devices.

Luminescence and Photophysical Studies

Metal complexes containing pyridyl-thioether ligands have been investigated for their luminescent properties. The emission characteristics of these complexes are often derived from metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which are sensitive to the nature of the metal ion, the ligand structure, and the coordination environment.

Potential in Organic Light-Emitting Diodes (OLEDs) or Solar Cells

Pyridine-based materials are widely used in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells, often serving as charge transporting materials. rsc.org The electron-deficient nature of the pyridine ring makes it suitable for electron transport layers (ETLs) in OLEDs, facilitating efficient electron injection and transport. rsc.org

While there is no direct evidence of this compound being used in OLED or solar cell fabrication, its constituent functional groups suggest potential applicability. Metal complexes derived from this ligand could be explored as phosphorescent emitters in OLEDs, where heavy metal ions can promote efficient intersystem crossing and lead to high quantum efficiencies. In the context of solar cells, pyridine derivatives have been shown to improve the efficiency and stability of perovskite solar cells by acting as hole-transporting materials or by passivating defects at the perovskite surface. rsc.org The presence of the thioether group could further modulate the electronic properties and interfacial interactions within such devices.

Research in Chemical Sensing Technologies (non-biological sensing)

The ability of this compound to selectively bind to metal ions makes it a promising candidate for the development of chemical sensors. The coordination of a target analyte to the ligand can induce a measurable change in a physical property, such as color (colorimetric sensing) or fluorescence (fluorometric sensing).

Pyridine derivatives have been extensively studied as fluorescent sensors for various cations. mdpi.com The binding of a metal ion to the pyridine nitrogen can alter the photophysical properties of a linked fluorophore, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. The presence of the soft thioether donor in this compound could impart selectivity towards softer metal ions.

Research on related aminoethylpyridine-based fluorescent probes has demonstrated their ability to selectively detect heavy metal ions like Fe³⁺ and Hg²⁺ in aqueous media. semanticscholar.org In these systems, the coordination of the metal ion to the nitrogen and oxygen donor atoms of the ligand leads to a significant change in fluorescence intensity. semanticscholar.org This suggests that this compound, with its N,N,S donor set, could be engineered into selective chemosensors for various environmentally and industrially relevant metal ions.

Future Perspectives and Research Challenges

Rational Design of N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine Derivatives for Targeted Chemical Properties

The rational design of derivatives based on the this compound scaffold is a primary avenue for future research. By systematically modifying its structure, researchers can fine-tune its steric and electronic properties to achieve specific chemical outcomes, such as enhancing its efficacy in catalysis or creating materials with novel characteristics. researchgate.net The development of polydentate ligands is a central theme in modern synthetic chemistry, impacting the resulting complex's structure, reactivity, and electronic properties. nih.gov

Key strategies for derivative design include:

Substitution on the Pyridine (B92270) Ring: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can modulate the electron density at the nitrogen atom, thereby altering its coordination affinity for different metal centers.

Modification of the N-ethyl Group: Replacing the ethyl group with bulkier or more complex alkyl or aryl substituents can introduce specific steric constraints around a coordinated metal, potentially leading to enhanced selectivity in catalytic reactions.

Alteration of the Thioether Linkage: The sulfur atom is a soft donor site, and its properties can be influenced by neighboring groups. Future designs could explore replacing the ethylamine (B1201723) bridge to create a more rigid or flexible ligand backbone, influencing the geometry of resulting metal complexes.

The following table outlines potential design strategies and their targeted outcomes.

Modification SitePotential SubstituentTargeted Chemical PropertyPotential Application
Pyridine Ring (C4-position)Methoxy (-OCH3)Increased electron-donating abilityStabilization of high-oxidation-state metal centers
Pyridine Ring (C4-position)Trifluoromethyl (-CF3)Increased electron-withdrawing abilityEnhanced Lewis acidity of the coordinated metal
Amine NitrogenIsopropyl or tert-butyl groupIncreased steric hindranceImproved stereoselectivity in asymmetric catalysis
Ethyl BridgeCyclohexyl or phenyl backboneIncreased ligand rigidityControl over coordination geometry and complex stability

Exploration of Novel Reaction Pathways and Methodologies

The synthesis of this compound and its derivatives provides fertile ground for exploring innovative and more efficient reaction pathways. While traditional methods for forming thioether bonds, such as nucleophilic substitution, are well-established, modern synthetic chemistry offers a range of powerful alternatives that promise milder conditions, broader substrate scope, and improved yields. thieme-connect.deacsgcipr.org

Future research will likely focus on the following areas:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Migita cross-coupling, which pairs thiols with aryl halides, represent a highly versatile strategy for constructing C-S bonds. thieme-connect.dethieme-connect.com Research could focus on adapting these methods using more sustainable and earth-abundant metal catalysts like copper or nickel, moving away from palladium. researchgate.net

C-H Activation: Direct C-H functionalization is an increasingly important strategy that minimizes the need for pre-functionalized starting materials, thereby improving atom economy. Applying this to the pyridine ring could offer a direct route to novel derivatives without complex multi-step syntheses.

Decarbonylative Couplings: Recent advances have demonstrated the use of nickel catalysts for the decarbonylative coupling of thioesters with various partners to form thioethers. thieme-connect.com This approach could provide a new disconnection strategy for synthesizing the target compound.

A comparative overview of potential synthetic methodologies is presented below.

MethodologyTypical Catalyst/ReagentsKey AdvantagesResearch Challenge
Traditional SN2 ReactionBase (e.g., NaH), HalideSimplicity, low costLimited substrate scope, harsh conditions
Migita Cross-CouplingPd or Cu catalysts, baseHigh functional group tolerance, mild conditionsCost and toxicity of palladium catalysts thieme-connect.comresearchgate.net
C-H ThiolationRh or Ru catalystsHigh atom economy, direct functionalizationRegioselectivity control on the pyridine ring
PhotocatalysisOrganic dyes, visible lightUse of renewable energy, very mild conditionsDevelopment of suitable photocatalytic cycles

Integration with Advanced Characterization Techniques (e.g., in situ spectroscopy)

A deeper understanding of how this compound and its metal complexes function requires sophisticated characterization techniques that can provide real-time information about reaction mechanisms and transient intermediates. The integration of in situ spectroscopic methods is crucial for moving beyond static structural analysis. nptel.ac.in

Future research would benefit from the application of:

In situ NMR and IR Spectroscopy: These techniques can monitor the transformation of the ligand and the formation of metal complexes during a reaction, providing kinetic data and identifying key intermediates.

X-ray Absorption Spectroscopy (XAS): Techniques such as EXAFS allow for the determination of the local coordination environment (bond distances, coordination numbers) of a metal center in non-crystalline states or in solution, offering a direct probe of the catalyst's active site under operating conditions. nptel.ac.in

Mass Spectrometry: Real-time monitoring of reaction mixtures by mass spectrometry can help identify and characterize catalytic intermediates, providing crucial mechanistic insights.

TechniqueType of Information ObtainedApplication in Research
In situ FTIR/Raman SpectroscopyVibrational modes of bonds, functional group changesMonitoring ligand coordination and substrate activation in real-time
Stopped-Flow UV-Vis SpectroscopyKinetics of fast reactions, detection of transient speciesStudying the initial steps of catalytic cycles
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and oxidation states at surfaces nptel.ac.inCharacterizing immobilized catalysts based on the ligand
High-Resolution Mass Spectrometry (HRMS)Precise mass and structure of intermediatesElucidating complex reaction pathways and catalyst decomposition

Machine Learning and Artificial Intelligence Approaches in Ligand Design and Application Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating the discovery and optimization of molecules. nih.govnih.gov For this compound, AI can be a powerful tool for navigating the vast chemical space of its potential derivatives and predicting their properties. nih.gov

Prospective applications of AI and ML include:

Predictive Modeling: Training ML models on datasets of known ligands and their performance in catalytic reactions or binding assays can enable the rapid prediction of properties for new, untested derivatives of the target compound. arxiv.org This can significantly reduce the time and cost associated with experimental screening. nih.gov

De Novo Ligand Design: Generative AI models can design entirely new ligand structures based on the this compound scaffold, optimized for a specific target property, such as binding affinity to a particular metal or catalytic activity for a desired reaction.

Reaction Outcome Prediction: AI can be used to predict the success or failure of synthetic routes, optimize reaction conditions, and even suggest novel pathways for the synthesis of complex derivatives.

AI/ML ApproachRequired Input DataPredicted Property/OutcomeImpact on Research
Quantitative Structure-Activity Relationship (QSAR)Structures of derivatives and their measured activityBiological or catalytic activity of new derivativesPrioritization of synthetic targets nih.gov
Deep Learning (Neural Networks)Large datasets of protein-ligand interactionsBinding affinity to a specific protein or metal site arxiv.orgAccelerated virtual screening and drug discovery
Generative Adversarial Networks (GANs)A library of existing ligand structuresNovel molecular structures with desired featuresExploration of untapped chemical space for new ligands
Natural Language Processing (NLP)Scientific literature and reaction databasesSynthesis planning and reaction condition optimizationAutomated discovery of synthetic routes

Environmental Considerations and Sustainable Chemistry in Synthesis and Application

Aligning the synthesis and application of this compound with the principles of green chemistry is a critical future challenge. rsc.org This involves minimizing environmental impact throughout the molecule's lifecycle, from its synthesis to its final application and disposal. researcher.life

Key areas for improvement include:

Greener Synthetic Routes: Developing syntheses that use renewable starting materials, employ less hazardous solvents (such as water or bio-derived solvents), and reduce energy consumption. kit.edu

Catalyst Sustainability: Focusing on catalysts for both the ligand's synthesis and its applications that are based on earth-abundant, non-toxic metals. This also includes developing recyclable catalytic systems to minimize waste.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thus minimizing the generation of byproducts.

Biodegradability: For applications where the ligand or its complexes might be released into the environment, designing derivatives that are ultimately biodegradable would be a significant long-term goal.

Green Chemistry PrincipleApplication to this compoundPotential Environmental Benefit
Waste PreventionOptimizing reaction yields and selectivityReduced chemical waste and disposal costs
Use of Safer SolventsReplacing chlorinated solvents with water or ethanol (B145695) researchgate.netReduced worker exposure and environmental pollution
Design for Energy EfficiencyUtilizing catalytic methods that operate at ambient temperatureLower energy consumption and carbon footprint
Use of Renewable FeedstocksDeriving starting materials from biomass instead of petroleum kit.eduReduced reliance on fossil fuels and enhanced sustainability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.